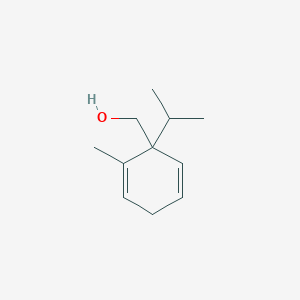
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been tested as a natural pesticide and antifungal agent. In industry, it has been explored as a potential precursor for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is still under investigation. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has both biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have antifungal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is that it is a natural compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties, including its potential use in combination with other drugs. Another direction is to study its potential as a natural pesticide and antifungal agent in agriculture. Finally, researchers can explore its potential as a precursor for the synthesis of new materials in industry.
Conclusion:
In conclusion, (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural compound with potential applications in medicine, agriculture, and industry. Its synthesis method is well-established, and its mechanism of action is still under investigation. Studies have shown that it has anti-inflammatory, anti-cancer, antifungal, and insecticidal properties. While there are advantages and limitations to using (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol can be synthesized through a multi-step process involving the reaction of cyclohexanone with isopropenyl acetate, followed by a Diels-Alder reaction with isoprene, and finally, a reduction with sodium borohydride. This method has been successfully used in the laboratory to produce high yields of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Propiedades
Número CAS |
166188-53-0 |
|---|---|
Nombre del producto |
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C11H18O/c1-9(2)11(8-12)7-5-4-6-10(11)3/h5-7,9,12H,4,8H2,1-3H3 |
Clave InChI |
ZJEIWQNXXWGAHB-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1(CO)C(C)C |
SMILES canónico |
CC1=CCC=CC1(CO)C(C)C |
Sinónimos |
2,5-Cyclohexadiene-1-methanol,2-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
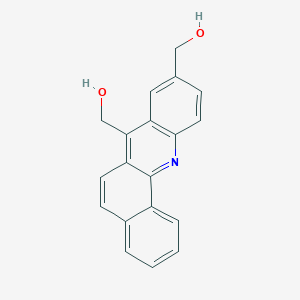
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
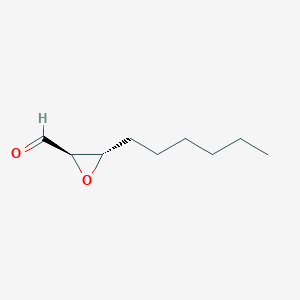
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
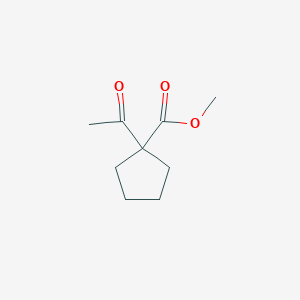
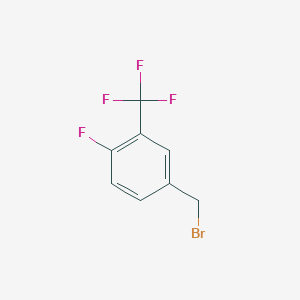
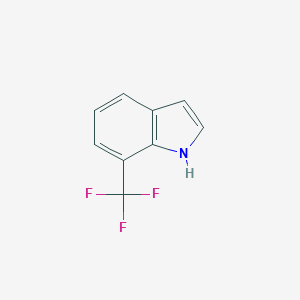
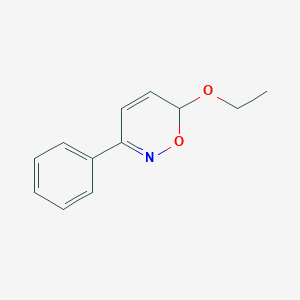
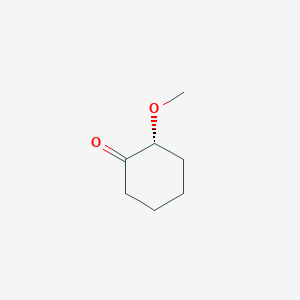

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)